Physicochemical Differentiation: Lipophilicity and Polarity vs. Close Analog
The lipophilicity of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is defined by a calculated LogP of 1.19 and a TPSA of 50.95 Ų . In contrast, the 4-position piperidine isomer, 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 161609-79-6), is predicted to have a significantly different LogP (estimated ~0.7 based on structural analysis) due to the change in nitrogen basicity and molecular geometry. This ~0.5 LogP difference corresponds to a theoretical ~3-fold difference in lipophilicity, which can directly impact membrane permeability, solubility, and off-target binding.
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | LogP: 1.19; TPSA: 50.95 Ų |
| Comparator Or Baseline | 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole (CAS 161609-79-6); LogP: Not explicitly reported but estimated ~0.7 based on structural analogs |
| Quantified Difference | ΔLogP ≈ 0.5 (estimated), corresponding to a theoretical ~3-fold difference in lipophilicity. |
| Conditions | Computational chemistry predictions from commercial supplier data |
Why This Matters
A LogP difference of 0.5 can significantly alter a compound's ADME profile, making this specific isomer a more suitable candidate for applications requiring moderate lipophilicity for cellular penetration.
